N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It contains a pyrido[2,3-d]pyrimidine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds have been the subject of extensive research due to their wide range of biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidine derivatives has been carried out over nanocrystalline MgO with high efficiency in water as a green solvent at 80 °C . The direct three-component condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile is used to generate a series of these derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidine derivatives involve the condensation of 6-aminouracil, 6-amino-2-thiouracil or 6-amino-1,3-dimethyluracil, with arylaldehydes and malononitrile . The reaction progress is typically monitored by techniques such as TLC .Scientific Research Applications
- The synthesis involves the reaction of 6-hydrazinouracil derivatives with ketones or aldehydes, resulting in 5,6-disubstituted derivatives of the compound .
- Researchers have explored the catalytic potential of related compounds. For instance, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been synthesized and used as an efficient catalyst for preparing 9-aryl-1,8-dioxo-octahydroxanthene derivatives via condensation reactions .
- The compound’s amidation reactions have been investigated. When alkyl 1-R-4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylates react with arylalkyl-amines in boiling xylene, they yield corresponding N-(arylalkyl)-amides .
Synthesis and Structure
Catalytic Applications
Amidation Reactions
Future Directions
properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O4S/c1-10(2)14-19-12(9-21(14)3)27(25,26)18-7-8-22-15(23)11-5-4-6-17-13(11)20-16(22)24/h4-6,9-10,18H,7-8H2,1-3H3,(H,17,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMNSMAVRJHLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide |
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